(2-Chloro-6-methylpyridin-3-yl)methanol;hydrochloride
Description
“(2-Chloro-6-methylpyridin-3-yl)methanol;hydrochloride” is a pyridine derivative characterized by a chlorinated and methyl-substituted aromatic ring with a hydroxymethyl (-CH₂OH) functional group at position 3, stabilized as a hydrochloride salt. This compound (CAS: 689259-06-1) is synthesized via oxidation of the corresponding alcohol precursor using MnO₂ in dichloromethane, yielding a yellow solid with 77% efficiency . Key spectroscopic data include:
- ¹H NMR (CDCl₃): δ 7.74 (d, J = 7.8 Hz, 1H), 7.09 (d, J = 7.8 Hz, 1H), 4.72 (s, 2H), 2.50 (s, 3H).
- ¹³C NMR (CDCl₃): δ 157.9, 148.3, 137.5, 132.0, 122.4, 61.3, 23.5.
- HRMS (ESI+): m/z 157.0298 (calculated: 157.0294 for C₇H₈ClNO) .
The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and agrochemical intermediates.
Properties
IUPAC Name |
(2-chloro-6-methylpyridin-3-yl)methanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO.ClH/c1-5-2-3-6(4-10)7(8)9-5;/h2-3,10H,4H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLUKZCDXVBNSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)CO)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-methylpyridin-3-yl)methanol;hydrochloride typically involves the chlorination of 6-methylpyridin-3-ylmethanol. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2-position of the pyridine ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6-methylpyridin-3-yl)methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom, yielding 6-methylpyridin-3-ylmethanol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-Chloro-6-methylpyridine-3-carboxaldehyde or 2-Chloro-6-methylpyridine-3-carboxylic acid.
Reduction: 6-Methylpyridin-3-ylmethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound has been studied for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for developing new therapeutic agents. Research indicates that derivatives of pyridine compounds can exhibit diverse biological activities, including anti-inflammatory and antimicrobial properties .
Case Study: Anticancer Activity
A study investigated the anticancer activity of (2-Chloro-6-methylpyridin-3-yl)methanol;hydrochloride derivatives, revealing promising results against specific cancer cell lines. The mechanism involved the inhibition of key signaling pathways associated with cell proliferation and survival, which is crucial in cancer therapy .
Biological Studies
Enzyme Interaction
This compound is utilized in studies to understand its interactions with enzymes and receptors. For instance, it has been shown to inhibit certain enzymes critical in metabolic pathways, providing insights into its potential therapeutic effects and mechanisms of action .
Table 1: Biological Activities of this compound
| Activity | Target | Effect |
|---|---|---|
| Antimicrobial | Bacterial Enzymes | Inhibition |
| Anticancer | Cancer Cell Lines | Induction of apoptosis |
| Anti-inflammatory | Inflammatory Pathways | Reduction in cytokine levels |
Materials Science
Synthesis of Advanced Materials
this compound serves as a building block for synthesizing advanced materials with specific properties. Its unique chemical structure allows for the development of novel polymers and composites that can be used in various industrial applications .
Case Study: Polymer Development
Research demonstrated the incorporation of this compound into polymer matrices to enhance mechanical properties and thermal stability. The resultant materials exhibited improved performance characteristics suitable for high-temperature applications.
Industrial Applications
Chemical Intermediates
The compound is also valuable as an intermediate in the synthesis of specialty chemicals. Its reactive functional groups facilitate various chemical reactions, making it a versatile building block in industrial chemistry .
Mechanism of Action
The mechanism of action of (2-Chloro-6-methylpyridin-3-yl)methanol;hydrochloride involves its interaction with specific molecular targets. The chlorine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and engage in electrophilic or nucleophilic interactions, depending on the reaction conditions and the nature of the target molecules.
Comparison with Similar Compounds
Structurally analogous pyridine derivatives exhibit variations in substituent positions, functional groups, and electronic properties, which influence reactivity, solubility, and biological activity. Below is a detailed comparison:
Structural and Functional Group Comparisons
Key Observations :
- Functional Groups : Replacement of -CH₂OH with -CH₂NH₂ (e.g., methanamine hydrochloride) introduces amine reactivity, enabling nucleophilic substitution or hydrogen bonding in biological systems .
- Additional chlorine at position 4 (CAS: 374800-25-6) enhances steric hindrance and lipophilicity .
- Aromatic Extensions : Biphenyl or pyridyl extensions (e.g., CAS: 1214356-35-0) expand π-system interactions, relevant for receptor binding .
Physicochemical Properties
| Property | This compound | (2-Chloro-6-methylpyridin-3-yl)methanamine hydrochloride | (2-Chloro-6-fluoro-pyridin-3-yl)-methanol |
|---|---|---|---|
| Solubility | High (HCl salt) | Moderate (polar aprotic solvents) | Low (fluorine reduces polarity) |
| Reactivity | Nucleophilic -OH | Nucleophilic -NH₂ | Electrophilic Cl, H-bonding -OH |
| Stability | Stable (salt form) | Hygroscopic (amine hydrochloride) | Sensitive to oxidation |
| LogP | ~1.2 (estimated) | ~0.8 (amine increases polarity) | ~1.5 (fluorine enhances lipophilicity) |
Notable Trends:
Biological Activity
(2-Chloro-6-methylpyridin-3-yl)methanol;hydrochloride is a pyridine derivative with potential biological activities. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its structural features that may influence its interaction with biological systems.
- Molecular Formula : C₇H₈ClNO·HCl
- Molecular Weight : 194.06 g/mol
The compound features a chlorine atom and a hydroxymethyl group, which are significant for its reactivity and biological interactions. The presence of these functional groups allows for various chemical transformations and potential interactions with biomolecules.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in electrophilic or nucleophilic interactions. The chlorine atom can enhance the compound's lipophilicity, potentially affecting its bioavailability and interaction with target proteins.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
-
Antimicrobial Activity :
- Studies have shown that pyridine derivatives possess significant antimicrobial properties. For instance, this compound has been investigated for its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
- A study reported minimum inhibitory concentration (MIC) values as low as 0.0048 mg/mL against E. coli and Bacillus mycoides, suggesting strong antibacterial potential .
- Antifungal Activity :
-
Potential Therapeutic Applications :
- Investigations into the therapeutic potential of this compound have included its role as an intermediate in drug synthesis and its application in developing new pharmaceuticals targeting specific diseases.
Case Studies
Several studies have explored the biological activity of pyridine derivatives similar to this compound:
-
Study on Antimicrobial Properties :
- A comparative analysis of various pyridine derivatives revealed that the presence of halogen substituents significantly enhances antimicrobial activity. The study highlighted that compounds with chlorine substitutions exhibited superior efficacy against both Gram-positive and Gram-negative bacteria .
- Pharmacological Evaluation :
Data Table: Biological Activity Overview
Q & A
Q. What strategies optimize chromatographic separation of this compound from structurally similar impurities?
- Methodological Answer : Use a C18 column with a gradient elution (acetonitrile/water + 0.1% formic acid). Adjust pH to 3.5 to ionize basic impurities, improving resolution. For co-eluting peaks, employ tandem mass spectrometry (LC-MS/MS) or orthogonal methods like HILIC . Validate the method per ICH Q2(R1) guidelines .
Q. How can researchers design a robust protocol for quantifying trace impurities in batch samples?
- Methodological Answer : Implement a forced degradation study (heat, light, acid/base exposure) to generate impurities. Use high-resolution LC-MS to identify degradation pathways. Quantify impurities via external calibration curves with reference standards (e.g., EP impurity profiles ). Ensure limits of detection (LOD) ≤ 0.1% .
Q. What experimental frameworks address discrepancies in biological activity data across cell-based assays?
- Methodological Answer : Standardize assay conditions (cell line, passage number, serum concentration). Include positive controls (e.g., known kinase inhibitors if studying enzyme inhibition). Use statistical tools like ANOVA to identify outlier datasets. For cell permeability issues, measure intracellular concentrations via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
